molecular formula C6H10N4O2 B1444255 methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1482952-35-1

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1444255
CAS RN: 1482952-35-1
M. Wt: 170.17 g/mol
InChI Key: BUCCQRGWMVFWTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The aminoethyl group and the carboxylate ester group could be introduced through various functional group transformations.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the aminoethyl group, and the carboxylate ester group. The electron-withdrawing nature of the ester could influence the electronic properties of the molecule .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules . The presence of the aminoethyl group and the ester could also allow for a variety of chemical transformations.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and the aminoethyl group could impact the compound’s solubility .

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate: is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of the triazole ring, which is a core component in many drugs, contributing to their therapeutic effects .

Polymer Production

This compound can be involved in the production of polymers, particularly those with potential biomedical applications. The presence of both amino and carboxylate groups allows it to act as a monomer that can be polymerized to form polymeric chains, which can be used in creating biocompatible materials .

Bioconjugation

The compound’s reactive groups make it suitable for bioconjugation techniques. It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors and diagnostic assays .

Agricultural Chemicals

In agriculture, this compound could be used to synthesize chemicals that protect plants from pests or diseases. Its triazole ring might be utilized to create fungicides or pesticides, enhancing crop resilience .

Material Science

The compound’s ability to form stable structures makes it valuable in material science. It could be used to develop new materials with specific properties, such as increased strength or chemical resistance .

Catalysis

In catalysis, the compound could be used to synthesize catalysts that facilitate chemical reactions. Its structure allows for the creation of complex catalysts that can be used in organic synthesis and industrial processes .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on the mechanism of action of this compound .

Future Directions

The study and application of triazole-containing compounds is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic chemistry . This specific compound could potentially be studied in these contexts.

properties

IUPAC Name

methyl 1-(2-aminoethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCCQRGWMVFWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

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